6-Fluoropyridazine-3-sulfonyl chloride
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Overview
Description
6-Fluoropyridazine-3-sulfonyl chloride, with the chemical formula C₅H₃ClFNO₂S, is a synthetic compound . It belongs to the class of sulfonyl chlorides and contains a fluorine atom on the pyridazine ring. This compound is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthesis of 6-fluoropyridazine-3-sulfonyl chloride involves introducing a sulfonyl chloride group onto the pyridazine ring. While specific methods may vary, a common approach is the reaction of 6-fluoropyridazine with a suitable sulfonyl chloride reagent.
Reaction Conditions::Reagents: 6-fluoropyridazine, sulfonyl chloride
Conditions: Typically carried out under anhydrous conditions, often using a solvent like dichloromethane or acetonitrile.
Catalyst: Lewis acids (such as AlCl₃) may be employed to facilitate the reaction.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
6-Fluoropyridazine-3-sulfonyl chloride can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., NBS).
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
6-Fluoropyridazine-3-sulfonyl chloride finds applications in:
Medicinal Chemistry: As a building block for designing bioactive molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism of action for this compound varies based on its application. It may act as a reactive intermediate, participate in covalent bonding, or influence biological processes.
Comparison with Similar Compounds
While 6-fluoropyridazine-3-sulfonyl chloride is unique due to its fluorine substitution, similar compounds include 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) and related derivatives . These compounds share structural features but differ in substituents.
Remember that further research and specific studies are essential to fully explore the compound’s potential and applications
Properties
Molecular Formula |
C4H2ClFN2O2S |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-fluoropyridazine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H |
InChI Key |
VTJYNZHMBCUNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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